molecular formula C5H3FN4 B6189042 2-azido-5-fluoropyridine CAS No. 1513458-12-2

2-azido-5-fluoropyridine

Cat. No.: B6189042
CAS No.: 1513458-12-2
M. Wt: 138.10 g/mol
InChI Key: XXFMRGLFIBZCNN-UHFFFAOYSA-N
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Description

2-Azido-5-fluoropyridine (CAS: 1513458-12-2) is a pyridine derivative with the molecular formula C₅H₃FN₄ and a molecular weight of 151.10 g/mol . Its structure features a pyridine ring substituted with an azide (-N₃) group at the 2-position and a fluorine atom at the 5-position. The azide group confers high reactivity, particularly in Huisgen cycloaddition (click chemistry), while the fluorine atom modulates electronic properties via its electron-withdrawing effect. This compound is cataloged as a building block in medicinal chemistry and materials science, with applications in synthesizing triazole-linked conjugates or fluorinated heterocycles .

Properties

CAS No.

1513458-12-2

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

2-azido-5-fluoropyridine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H

InChI Key

XXFMRGLFIBZCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-azido-5-fluoropyridine typically involves the reaction of 2,5-dihalopyridines with sodium azide. For instance, 2,5-dibromopyridine can be reacted with sodium azide in a suitable solvent to yield this compound . The reaction conditions often require careful control of temperature and the use of inert atmosphere to prevent side reactions and ensure high yield.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by the presence of the electron-withdrawing fluorine atom.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition with alkynes yields triazoles, while reduction yields amines.

Scientific Research Applications

2-Azido-5-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used to label biomolecules through click chemistry, enabling the study of biological processes at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-azido-5-fluoropyridine is primarily related to its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the pyridine ring . This reactivity makes it a valuable tool for modifying biomolecules and materials.

Comparison with Similar Compounds

Key Observations:

Reactivity Differences: The azide group in this compound enables rapid cycloaddition with alkynes, unlike the amino group in (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate, which participates in nucleophilic substitutions or polymerizations . Fluorine at C5 in all compounds enhances ring stability and directs electrophilic substitutions to meta/para positions.

Synthetic Utility: this compound is preferred for bioconjugation (e.g., antibody-drug conjugates), while chloro- or amino-substituted variants serve as intermediates in cross-coupling reactions .

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